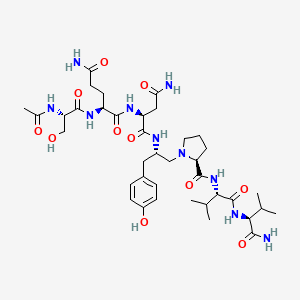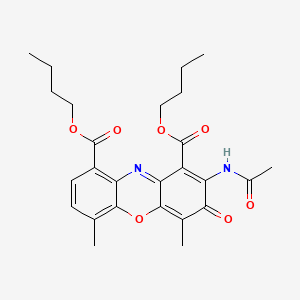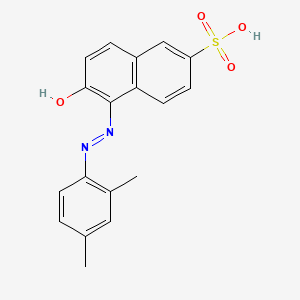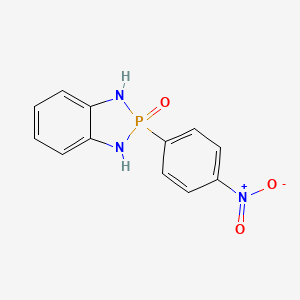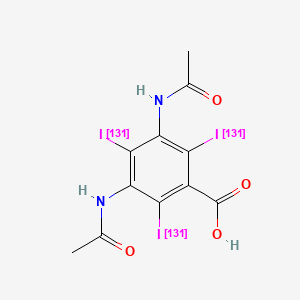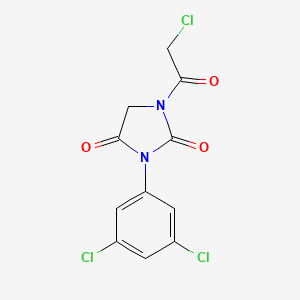
Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- is a synthetic organic compound belonging to the hydantoin family Hydantoins are known for their diverse biological activities and are used in various pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- typically involves the reaction of 3-(3,5-dichlorophenyl)hydantoin with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Solvent: Anhydrous dichloromethane or chloroform
- Temperature: Room temperature to 40°C
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors with precise temperature and pressure control
- Continuous monitoring of reaction parameters to ensure high yield and purity
- Implementation of purification techniques such as recrystallization or chromatography to obtain the final product
化学反应分析
Types of Reactions
Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or partially reduced products.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alcohols; solvents like ethanol or acetonitrile; temperatures ranging from 25°C to 60°C.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide; solvents like water or acetone; temperatures ranging from 0°C to 50°C.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride; solvents like tetrahydrofuran or ethanol; temperatures ranging from -10°C to 30°C.
Major Products Formed
Substitution Reactions: Formation of new hydantoin derivatives with different functional groups.
Oxidation Reactions: Formation of oxides or hydroxylated derivatives.
Reduction Reactions: Formation of dechlorinated or partially reduced products.
科学研究应用
Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways and affecting cellular functions.
Induce Apoptosis: In certain cases, the compound can induce programmed cell death (apoptosis) in cancer cells, making it a potential anticancer agent.
相似化合物的比较
Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- can be compared with other similar compounds, such as:
Hydantoin, 1-(chloroacetyl)-3-phenyl-: Lacks the dichlorophenyl group, which may result in different biological activities and chemical properties.
Hydantoin, 1-(bromoacetyl)-3-(3,5-dichlorophenyl)-: Contains a bromoacetyl group instead of a chloroacetyl group, which can affect its reactivity and applications.
Hydantoin, 1-(chloroacetyl)-3-(4-chlorophenyl)-:
属性
CAS 编号 |
32955-86-5 |
|---|---|
分子式 |
C11H7Cl3N2O3 |
分子量 |
321.5 g/mol |
IUPAC 名称 |
1-(2-chloroacetyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H7Cl3N2O3/c12-4-9(17)15-5-10(18)16(11(15)19)8-2-6(13)1-7(14)3-8/h1-3H,4-5H2 |
InChI 键 |
BSAWRCYMFZQGQY-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=O)N1C(=O)CCl)C2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


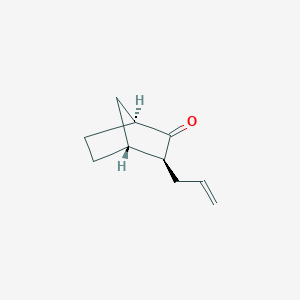
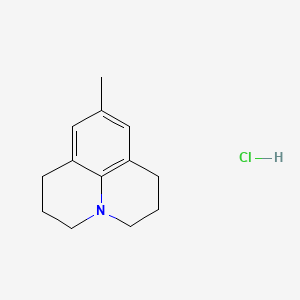
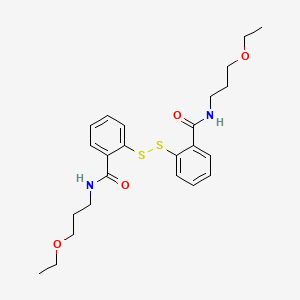
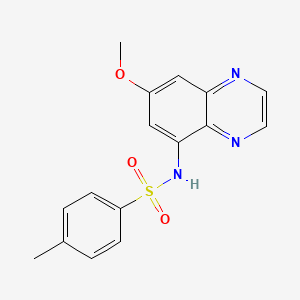
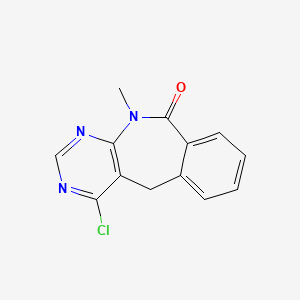
![3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one](/img/structure/B15196254.png)

